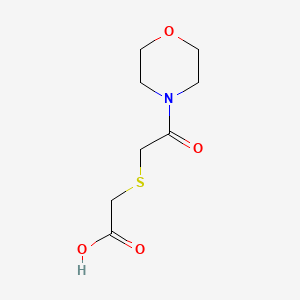

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Description

Properties

IUPAC Name |

2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQYCYTYVTVVBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353775 |

Source

|

| Record name | [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62770-06-3 |

Source

|

| Record name | [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry and drug discovery. Its unique physicochemical properties—including a well-balanced lipophilic-hydrophilic profile, a pKa value near physiological pH, and a flexible chair-like conformation—make it an invaluable scaffold.[1] In the development of therapeutics, particularly for the central nervous system (CNS), the morpholine moiety is strategically incorporated to modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, enhance solubility, and improve permeability across the blood-brain barrier.[2] It can act as an interacting element with biological targets, a rigid scaffold to orient other functional groups, or a tool to optimize a drug candidate's metabolic profile.[3]

This guide provides a detailed technical overview of a robust and efficient synthesis pathway for this compound, a molecule incorporating this privileged scaffold. This compound serves as a versatile building block for the synthesis of more complex molecules, potentially leveraging the favorable attributes of the morpholine ring in drug design and materials science. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed experimental protocols, and present a comprehensive characterization of the intermediates and the final product.

Synthetic Strategy: A Retrosynthetic Approach

The synthesis of this compound is most logically approached through a nucleophilic substitution pathway. A retrosynthetic analysis reveals a straightforward disconnection at the thioether linkage, identifying a key electrophilic intermediate and a sulfur-based nucleophile.

This analysis dictates a two-step synthetic sequence:

-

Acylation: Synthesis of the electrophile, 2-chloro-1-morpholinoethanone, from morpholine and chloroacetyl chloride.

-

Thioetherification: Nucleophilic substitution of the chloride in 2-chloro-1-morpholinoethanone by the thiol group of mercaptoacetic acid to form the final product.

Part 1: Synthesis of the Electrophilic Intermediate: 2-Chloro-1-morpholinoethanone

The first stage of the synthesis involves the preparation of the key intermediate, 2-chloro-1-morpholinoethanone (CAS: 1440-61-5).[4] This is achieved through a standard acylation of the secondary amine, morpholine, with chloroacetyl chloride.

Principle and Rationale

This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acid chloride. The mechanism involves the nucleophilic attack of the nitrogen atom of morpholine on the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction generates hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation of the starting amine, a base is required to neutralize the HCl. In this protocol, anhydrous potassium carbonate serves as an effective and easily removable inorganic base. Toluene is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.[5]

Detailed Experimental Protocol

Materials and Reagents:

-

Morpholine

-

Chloroacetyl chloride

-

Potassium carbonate (anhydrous)

-

Toluene

-

Three-necked flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

-

To a dry three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add morpholine (1.00 mL, 11.5 mmol) and toluene (30 mL).[5]

-

Add anhydrous potassium carbonate (3.17 g, 22.9 mmol) to the stirred solution.[5]

-

Cool the flask in an ice bath. Slowly add chloroacetyl chloride (0.91 mL, 11.4 mmol) dropwise to the cooled mixture.[5]

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C. Maintain stirring at this temperature for 2 hours.[5]

-

Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble potassium salts.

-

Wash the collected solids with a small amount of toluene.

-

Combine the filtrate and the washings. Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the product.[5]

Data and Characterization

The product, 2-chloro-1-morpholinoethanone, is typically obtained as a white solid.

| Property | Value | Reference |

| CAS Number | 1440-61-5 | [5] |

| Molecular Formula | C₆H₁₀ClNO₂ | [4] |

| Appearance | White solid | [5] |

| Yield | Quantitative (~1.87 g for the described scale) | [5] |

| ¹H-NMR (CDCl₃) | δ 3.51-3.54 (m, 2H), 3.62-3.65 (m, 2H), 3.68-3.74 (m, 4H), 4.07 (s, 2H) | [5] |

Part 2: Synthesis of this compound

The final step is the formation of the thioether linkage through a nucleophilic substitution reaction between the synthesized 2-chloro-1-morpholinoethanone and mercaptoacetic acid (also known as thioglycolic acid, CAS: 68-11-1).

Principle and Rationale

This transformation proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. Mercaptoacetic acid contains a thiol (-SH) group, which is a potent nucleophile, especially upon deprotonation to the thiolate anion (-S⁻). A base, such as sodium hydroxide, is used to deprotonate both the thiol and the carboxylic acid groups of mercaptoacetic acid, forming a water-soluble dianion. The highly nucleophilic thiolate then attacks the electrophilic carbon atom bonded to the chlorine in 2-chloro-1-morpholinoethanone, displacing the chloride ion and forming the new carbon-sulfur bond. The reaction is typically run in a polar protic solvent like water or ethanol to dissolve the ionic nucleophile. A final acidification step is necessary to protonate the carboxylate group, yielding the final carboxylic acid product.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Chloro-1-morpholinoethanone

-

Mercaptoacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated or 6M)

-

Water (deionized)

-

Ethanol (optional, as co-solvent)

Procedure:

-

In a round-bottom flask, dissolve mercaptoacetic acid (1.0 eq) in water.

-

Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.2 eq) while stirring. This ensures the formation of the dianion.

-

Prepare a solution of 2-chloro-1-morpholinoethanone (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or directly if the reaction is homogeneous).

-

Slowly add the solution of 2-chloro-1-morpholinoethanone to the stirred, cold solution of the mercaptoacetic acid salt.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Carefully acidify the reaction mixture by the slow addition of hydrochloric acid until the pH is approximately 2-3. This will precipitate the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data and Characterization

The final product is a stable solid compound.[6][7]

| Property | Value | Reference |

| CAS Number | 62770-06-3 | [7] |

| Molecular Formula | C₈H₁₃NO₄S | [6] |

| Molecular Weight | 219.26 g/mol | |

| Monoisotopic Mass | 219.05653 Da | [6] |

| Predicted XlogP | -0.4 | [6] |

Safety Considerations

-

Chloroacetyl chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

-

Mercaptoacetic acid: Corrosive and causes burns. It has a strong, unpleasant odor. Work in a fume hood and use proper PPE. It is readily oxidized by air.[8]

-

Morpholine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. Handle with care in a well-ventilated area.[5]

-

Sodium Hydroxide and Hydrochloric Acid: Both are highly corrosive. Avoid contact with skin and eyes.

Conclusion

The synthesis of this compound can be reliably executed via a two-step pathway involving the acylation of morpholine followed by a nucleophilic thioetherification with mercaptoacetic acid. This method utilizes readily available starting materials and employs standard, well-understood organic reactions. The resulting compound, featuring the valuable morpholine scaffold linked to a functionalized acetic acid via a thioether bridge, represents a versatile intermediate for further chemical exploration in drug discovery and materials science.

References

- Costantino, L., Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link][1][2]

- ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- PubChem. (2-Oxo-morpholin-4-yl)-acetic acid.

- PubChem. 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid.

- ChemBK. 2-Chloro-1-(morpholin-4-yl)ethan-1-one. ChemBK. [Link][4]

- Tetrahedron. This compound. Tetrahedron. [Link][9]

- Ataman Kimya. MERCAPTOACETIC ACID (THIOGLYCOLIC ACID).

- PubChem. Thioglycolic acid.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. 4-(2-CHLOROACETYL)MORPHOLINE | 1440-61-5 [chemicalbook.com]

- 6. PubChemLite - 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid (C8H13NO4S) [pubchemlite.lcsb.uni.lu]

- 7. 62770-06-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid mechanism of action

An Investigative Whitepaper on the Putative Mechanism of Action for (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Abstract: this compound represents a novel chemical entity for which no public data on biological activity or mechanism of action currently exists. This technical guide, therefore, serves as a proactive research framework for the scientific community, particularly researchers in drug discovery and development. By deconstructing the molecule into its core pharmacophores—a morpholine amide, a thioether linkage, and a carboxylic acid—we can draw inferences from structurally analogous compounds to propose and validate potential mechanisms of action. This document outlines a hypothesis-driven, multi-tiered experimental strategy, encompassing in silico modeling, in vitro biochemical and cell-based assays, and target deconvolution approaches. The protocols and logical frameworks presented herein are designed to provide a robust, self-validating pathway for elucidating the biological function of this and other novel small molecules.

Part 1: Structural Deconstruction and Mechanistic Hypotheses

The structure of this compound (hereafter referred to as Compound X) suggests several potential avenues for biological interaction. The molecule's key functional groups are the morpholine ring, an acyl group, a thioether, and a carboxylic acid moiety.

-

The Carboxylic Acid Moiety: This group is a common feature in many enzyme inhibitors, particularly those targeting metalloenzymes, where it can act as a zinc-binding group. This is a primary driver for our initial hypothesis.

-

The Thioether Linkage: Thioethers are present in various bioactive molecules and can be involved in crucial interactions with biological targets.

-

The Morpholine Ring: This saturated heterocycle is a highly prevalent scaffold in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and metabolic stability. While often considered a passive structural element, it can also engage in key hydrogen bonding interactions within a target's binding pocket.

Based on these features, we propose two primary, testable hypotheses for the mechanism of action of Compound X:

-

Hypothesis 1: Inhibition of Metalloenzymes. The carboxylic acid and adjacent sulfur atom may form a bidentate chelation motif for divalent metal ions (e.g., Zn²⁺, Mg²⁺) in the active sites of metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

-

Hypothesis 2: Covalent Modification of Target Proteins. The thioacetic acid core could potentially act as a precursor to a reactive thioester, capable of acylating nucleophilic residues (e.g., cysteine, serine) on a target protein, leading to irreversible inhibition.

Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms, a phased approach is recommended. This workflow is designed to move from broad, high-throughput screening to specific, hypothesis-driven validation.

Figure 1: A multi-phase workflow for elucidating the mechanism of action of a novel compound.

Phase 1: Initial Target Identification

The primary objective of this phase is to narrow the field of potential biological targets.

Protocol 1: Broad-Spectrum Phenotypic Screening

-

Objective: To identify if Compound X exhibits selective cytotoxicity or other phenotypic effects in a diverse panel of human cancer cell lines.

-

Cell Lines: Utilize a panel of at least 20-40 cell lines from different tissue origins (e.g., NCI-60 panel).

-

Methodology:

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of Compound X (e.g., from 100 µM down to 1 nM) for 72 hours.

-

Assess cell viability using a standard method such as CellTiter-Glo® (Promega) or resazurin reduction assay.

-

Calculate GI₅₀ (concentration for 50% growth inhibition) values for each cell line.

-

-

Causality and Interpretation: Selective activity against certain cell lines can provide initial clues. For instance, high sensitivity in cell lines known to be dependent on a particular pathway (e.g., MMP-driven metastasis) would lend support to Hypothesis 1.

Phase 2: In Vitro Hypothesis Validation

This phase focuses on direct biochemical testing of the primary hypotheses.

Protocol 2: Metalloenzyme Inhibition Profiling

-

Objective: To directly measure the inhibitory activity of Compound X against a panel of purified metalloenzymes.

-

Enzyme Panel:

-

MMPs: MMP-2, MMP-9, MMP-13 (implicated in cancer and inflammation).

-

HDACs: Class I (HDAC1, 2, 3), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11) isoforms.

-

-

Methodology:

-

Utilize commercially available fluorogenic substrate-based assay kits for each enzyme class.

-

Pre-incubate the enzyme with varying concentrations of Compound X for 15-30 minutes.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate IC₅₀ values from the dose-response curves.

-

-

Self-Validation: Include a known inhibitor for each enzyme class as a positive control (e.g., Marimastat for MMPs, Vorinostat for HDACs) to ensure assay validity. The inclusion of a structurally similar but inactive analog of Compound X (if available) would serve as an excellent negative control.

Table 1: Hypothetical Enzyme Inhibition Data for Compound X

| Enzyme Target | IC₅₀ (nM) of Compound X | IC₅₀ (nM) of Control Inhibitor |

| MMP-2 | 250 | 10 (Marimastat) |

| MMP-9 | 150 | 5 (Marimastat) |

| HDAC1 | >10,000 | 20 (Vorinostat) |

| HDAC6 | 8,500 | 50 (Vorinostat) |

Protocol 3: Reversibility of Inhibition Assay

-

Objective: To determine if the inhibition of a confirmed target (e.g., MMP-9) is reversible or irreversible, which helps distinguish between Hypothesis 1 and 2.

-

Methodology (Jump Dilution):

-

Incubate a high concentration of the target enzyme (e.g., 100x IC₅₀) with a high concentration of Compound X (e.g., 10x IC₅₀) for an extended period (e.g., 2 hours) to allow for potential covalent bond formation.

-

Rapidly dilute the enzyme-inhibitor complex 100-fold into the assay buffer containing the substrate.

-

Monitor enzyme activity immediately.

-

-

Interpretation:

-

Reversible Inhibition: If the inhibition is reversible, the rapid dilution will cause the inhibitor to dissociate from the active site, and enzyme activity will recover quickly to a level comparable to a control diluted in the same manner.

-

Irreversible Inhibition: If the inhibition is covalent, the inhibitor will not dissociate upon dilution, and enzyme activity will remain suppressed.

-

Part 3: Cellular Target Engagement and Functional Confirmation

The final phase confirms that the in vitro activity translates to a cellular context.

Figure 2: A putative signaling pathway affected by Compound X if it acts as an MMP-9 inhibitor.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Objective: To provide direct evidence of Compound X binding to its target protein (e.g., MMP-9) within intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

-

Methodology:

-

Treat intact cells with Compound X or a vehicle control.

-

Lyse the cells and heat the lysates to a range of temperatures (e.g., 40°C to 70°C).

-

Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

-

Analyze the soluble fraction by Western blot using an antibody against the target protein (e.g., MMP-9).

-

-

Interpretation: In the presence of Compound X, the target protein should remain soluble at higher temperatures compared to the vehicle control, resulting in a "shift" in its melting curve. This provides strong evidence of target engagement in a physiological context.

Conclusion

While this compound is an uncharacterized agent, its chemical structure provides a rational basis for proposing testable mechanisms of action. The structured, multi-phase experimental plan detailed in this whitepaper—progressing from broad phenotypic screening to specific biochemical assays and finally to cellular target validation—offers a comprehensive and robust strategy for its characterization. By focusing on metalloenzyme inhibition as a primary hypothesis, researchers can efficiently deploy resources to confirm or refute this mechanism and uncover the therapeutic potential of this novel compound.

References

- Title: Zinc Binding Groups for Histone Deacetylase Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

- Title: The Morpholine Motif in Medicinal Chemistry Source: RSC Medicinal Chemistry URL:[Link]

- Title: The cellular thermal shift assay for drug-target interaction studies Source: N

Biological Target Deconvolution of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid: An Integrated Strategy

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The journey from a promising bioactive small molecule to a validated clinical candidate is fundamentally dependent on one critical step: identifying its biological target. Understanding the mechanism of action (MoA) is not merely an academic exercise; it is the cornerstone of rational drug development, enabling efficacy optimization, prediction of toxicity, and patient stratification. This guide addresses the target identification of a novel compound, (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid. Given the absence of prior biological data for this specific molecule, we present a comprehensive, multi-pronged strategy that serves as a playbook for any researcher faced with a similar challenge. By integrating computational prediction, direct biochemical interrogation, and functional genetic screening, this framework provides a robust pathway to confidently identify and validate a small molecule's true biological target.

Section 1: The Compound and the Challenge

The Imperative of Target Identification

Phenotypic screening has re-emerged as a powerful engine for drug discovery, identifying compounds that elicit a desired cellular response without a priori knowledge of their target.[1] However, this success creates a critical bottleneck: target deconvolution.[2][3] Identifying the specific molecular target is essential to:

-

Understand the Mechanism of Action: Elucidate how the compound achieves its therapeutic effect.[4]

-

Enable Structure-Activity Relationship (SAR) Studies: Guide medicinal chemistry efforts to improve potency and selectivity.[5]

-

Predict and Mitigate Off-Target Effects: Proactively identify potential sources of toxicity.[6]

-

Develop Pharmacodynamic Biomarkers: Create assays to measure target engagement in preclinical and clinical settings.

Structural Analysis of this compound

A logical starting point for any target identification campaign is a thorough analysis of the molecule's structure.

Figure 1: Chemical Structure of this compound

Overall strategy for target deconvolution.

Section 3: Pillar 1 - In Silico and Computational Target Prediction

Rationale: Computational methods offer a rapid, cost-effective approach to scan the entire proteome for potential targets, generating a ranked list of hypotheses to guide subsequent experiments. [7][8] Methodology:

-

Ligand-Based (Similarity) Search: This approach is based on the principle that structurally similar molecules often bind to similar targets. [8]The structure of our compound is used to query databases like ChEMBL, PubChem, and BindingDB to find known compounds with similar scaffolds and their annotated targets.

-

Structure-Based (Reverse Docking): This technique computationally "docks" the 3D conformation of our small molecule into the binding sites of thousands of proteins with known crystal structures. [7][9]A scoring function estimates the binding affinity for each protein, allowing for the ranking of potential targets.

Protocol: High-Level Reverse Docking Workflow

-

Compound Preparation: Generate a high-quality 3D conformer of this compound and assign appropriate charges.

-

Target Library Selection: Utilize a library of druggable protein structures, such as the PDBbind database or commercially available prepared libraries.

-

Docking Execution: Employ software (e.g., AutoDock, Schrödinger Glide, idTarget) to systematically dock the compound against each target in the library. [7]4. Scoring and Ranking: Analyze the docking scores. Lower binding energy scores typically indicate a more favorable interaction.

-

Hit Triage and Analysis: Filter the top-ranked hits. Scrutinize the predicted binding poses for chemical plausibility (e.g., are the carboxylic acid and morpholine groups making sensible contacts?). Cross-reference hits with data from the similarity search.

Data Presentation: Hypothetical Computational Results

| Rank | Predicted Target | Docking Score (kcal/mol) | Target Family | Rationale / Supporting Evidence |

| 1 | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | -9.8 | Protein Kinase | Morpholine is a common kinase inhibitor scaffold. |

| 2 | Phosphoinositide 3-kinase gamma (PI3Kγ) | -9.5 | Protein Kinase | Morpholine is the core of PI3K inhibitors like Omipalisib. |

| 3 | Carbonic Anhydrase II | -8.7 | Lyase | Predicted target for other morpholine-containing compounds. [10] |

| 4 | Aldose Reductase (ALR) | -8.5 | Oxidoreductase | Predicted target for triazolothiadiazine derivatives. [10] |

Section 4: Pillar 2 - Direct Target Engagement: Chemical Proteomics

Rationale: While computational methods predict interactions, chemical proteomics provides direct physical evidence of binding in a complex biological milieu. [6][11]It answers the question: "What proteins does my compound actually touch in the cell?"

Method: Affinity Chromatography-Mass Spectrometry (AC-MS)

Principle: AC-MS uses an immobilized version of the small molecule as "bait" to capture its binding partners ("prey") from a cell lysate. [12][13]The captured proteins are then identified by high-resolution mass spectrometry. [1]

Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: Step-by-Step AC-MS Methodology

-

Probe Synthesis and Validation:

-

Causality: The point of attachment for the linker is critical. It must be at a position on the molecule that is not essential for its biological activity. [14]Preliminary SAR studies are ideal for identifying such a position. For our compound, the carboxylic acid is a chemically tractable handle for linker attachment, but its potential role in binding must be considered. An alternative could be a position on the morpholine ring if SAR allows.

-

Procedure: Synthesize a derivative with a flexible linker (e.g., polyethylene glycol) terminating in a biotin tag.

-

Validation: Confirm that the synthesized probe retains the biological activity of the parent compound in a relevant phenotypic assay.

-

-

Cell Lysate Preparation:

-

Select a cell line where the compound shows a clear phenotypic effect.

-

Lyse cells under non-denaturing conditions (e.g., using mild detergents like CHAPS or NP-40) to preserve native protein conformations and interactions.

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Immobilize the biotinylated probe on streptavidin-coated agarose or magnetic beads. [12] * Incubate the bead-probe conjugate with the cell lysate for 2-4 hours at 4°C.

-

Trustworthiness (Control): In parallel, run two critical controls:

-

Competition Control: Pre-incubate the lysate with a 50-100 fold excess of the original, non-biotinylated ("free") compound before adding the beads. True targets will be bound by the free compound and will not be pulled down by the probe.

-

Bead Control: Incubate lysate with streptavidin beads that have no probe attached to identify proteins that bind non-specifically to the matrix.

-

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins. This can be done using harsh conditions (e.g., SDS-PAGE loading buffer) or more specific methods like competition with free biotin.

-

-

Protein Identification by LC-MS/MS:

-

Eluted proteins are separated by SDS-PAGE, and bands of interest are excised, or the entire eluate is subjected to in-solution tryptic digestion.

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [15] * Peptide sequences are matched to a protein database to identify the captured proteins.

-

Data Analysis: True hits should be highly abundant in the probe pulldown and significantly depleted or absent in both the competition control and the bead control samples.

-

Method: Label-Free Target Identification

Rationale: Chemical modification of a compound can sometimes abolish or alter its binding activity. Label-free methods overcome this by using the original, unmodified compound. [12][16] 1. Cellular Thermal Shift Assay (CETSA):

-

Principle: The binding of a small molecule to its target protein confers additional stability, increasing the protein's melting temperature. [17][18]This change in thermal stability can be detected proteome-wide.

-

Protocol Summary:

-

Treat intact cells or cell lysates with the compound or a vehicle control.

-

Aliquot the samples and heat them to a range of different temperatures.

-

Cool and centrifuge the samples to separate the soluble (unfolded) proteins from the aggregated (denatured) ones.

-

Quantify the amount of each protein remaining in the soluble fraction at each temperature using quantitative mass spectrometry (e.g., using TMT labeling). [17] 5. Result: Target proteins will show a "thermal shift," remaining soluble at higher temperatures in the compound-treated samples compared to the control.

-

2. Drug Affinity Responsive Target Stability (DARTS):

-

Principle: Similar to CETSA, ligand binding can protect a protein from degradation, in this case by a protease. [12][14]* Protocol Summary:

-

Treat cell lysates with the compound or a vehicle control.

-

Subject the lysates to limited digestion with a non-specific protease like pronase.

-

Stop the digestion and analyze the remaining proteins by SDS-PAGE or mass spectrometry.

-

Result: Target proteins will be protected from proteolysis and will appear as more prominent bands or have higher abundance in the mass spectrometry data in the compound-treated lane.

-

Section 5: Pillar 3 - Genetic Approaches for Functional Validation

Rationale: Biochemical methods identify physical binders, but they don't prove that the binding event is responsible for the compound's biological effect. [14][19]Functional genomics screens, particularly using CRISPR technology, directly link a gene to a compound-induced phenotype, providing powerful functional validation. [20] Method: Genome-Wide CRISPR Loss-of-Function Screen

Principle: If a compound's cytotoxicity depends on its target, then knocking out the gene for that target should render the cells resistant to the compound. A pooled, genome-wide CRISPR screen can identify all such genes simultaneously. [19]

Workflow for a CRISPR-based resistance screen.

Protocol: High-Level CRISPR Screen Methodology

-

Assay Development: Determine a robust cellular phenotype for screening (e.g., cell death). Calculate the compound's potency (e.g., IC50/IC80) in the chosen cell line.

-

Library Transduction: Introduce a genome-scale pooled CRISPR knockout (KO) library into a population of Cas9-expressing cells at a low multiplicity of infection to ensure most cells receive only one sgRNA.

-

Screening:

-

Split the cell population into two arms: treatment and vehicle control.

-

Apply selective pressure by treating the cells with a high concentration of the compound (e.g., IC80) for a duration sufficient to achieve significant cell killing.

-

Allow the surviving cells to regrow.

-

-

Sequencing and Analysis:

-

Harvest the surviving cells from both arms and extract genomic DNA.

-

Amplify the sgRNA-encoding regions using PCR and sequence them using Next-Generation Sequencing (NGS).

-

Trustworthiness: Compare the sgRNA abundance in the compound-treated population to the vehicle-treated population. Statistical algorithms (e.g., MAGeCK) are used to identify sgRNAs that are significantly enriched in the surviving population. [20]5. Hit Identification: Genes targeted by the most highly enriched sgRNAs are the top candidates for being the drug's target or essential components of its downstream pathway.

-

Section 6: The Convergence of Evidence and Final Validation

The ultimate confidence in target identification comes from synthesizing the data from all three pillars.

Synthesizing orthogonal data to confirm a target.

A candidate protein is considered high-confidence if it is:

-

Predicted as a top hit by computational analysis .

-

Directly captured from cell lysates by AC-MS and/or stabilized in CETSA/DARTS .

-

Identified as a top hit in a CRISPR functional screen .

Final Validation Experiments: Once a high-confidence candidate emerges (e.g., PI3Kγ), it must be definitively confirmed with lower-throughput, gold-standard assays:

-

Recombinant Protein Assays: Express and purify the candidate protein. Directly measure its binding affinity to the compound using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Enzymatic Assays: If the target is an enzyme, perform an in vitro activity assay to confirm that the compound modulates its function (inhibition or activation) at a relevant concentration.

-

Cellular Target Engagement: Confirm that the compound engages the target in living cells using assays like the NanoBRET™ Target Engagement Assay or by performing a targeted CETSA experiment and analyzing by Western blot.

By following this structured, evidence-driven guide, researchers can move with confidence from a novel bioactive compound to a fully validated biological target, paving the way for the next stages of drug discovery and development.

References

A complete list of all sources cited in this guide, including full titles and verifiable URLs.

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central. [Link]

- Workflow of Chemical Proteomics Analysis. Mtoz Biolabs. [Link]

- Target Identification and Valid

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

- Small-molecule Target and Pathway Identific

- Automation to Enable High-throughput Chemical Proteomics - PMC. PubMed Central. [Link]

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

- Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central. [Link]

- Identifying novel drug targets with computational precision.

- High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science (RSC Publishing). [Link]

- Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE. [Link]

- Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey.

- Chemoproteomics - Wikipedia. Wikipedia. [Link]

- 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

- COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDID

- Affinity Chromatography.

- High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

- CRISPR approaches to small molecule target identific

- Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services. [Link]

- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl

- 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid. PubChem. [Link]

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

Sources

- 1. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 3. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 4. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. personal.ntu.edu.sg [personal.ntu.edu.sg]

- 9. researchgate.net [researchgate.net]

- 10. COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS | AVESİS [avesis.hacettepe.edu.tr]

- 11. Automation to Enable High-throughput Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Workflow of Chemical Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Chemoproteomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physicochemical Properties of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Preclinical Landscape

In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These intrinsic characteristics govern a molecule's behavior from the moment of formulation to its interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for efficacy and toxicity. This guide is dedicated to a comprehensive exploration of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, a molecule of interest within contemporary medicinal chemistry. Our objective is to provide a detailed, scientifically rigorous, and practical resource for researchers navigating the critical early stages of preclinical development. By elucidating the core physicochemical attributes of this compound, we aim to empower scientific teams to make informed decisions, anticipate challenges, and ultimately, accelerate the journey from laboratory curiosity to potential therapeutic innovation.

Chemical Identity and Structural Elucidation

The unambiguous identification and structural confirmation of a compound are paramount. This compound is identified by the CAS Number 62770-06-3.[1] Its molecular structure combines a morpholine ring, an amide, a thioether linkage, and a carboxylic acid moiety, suggesting a molecule with multifaceted chemical properties.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid | PubChem |

| CAS Number | 62770-06-3 | Matrix Scientific[1] |

| Molecular Formula | C8H13NO4S | PubChem[2] |

| Molecular Weight | 219.26 g/mol | PubChem[2] |

| Canonical SMILES | C1COCCN1C(=O)CSCC(=O)O | PubChem[2] |

| InChI Key | ULQYCYTYVTVVBO-UHFFFAOYSA-N | PubChem[2] |

The presence of both a carboxylic acid (an acidic functional group) and a morpholine ring (which can be protonated) suggests that the molecule's overall charge and properties will be highly dependent on the pH of its environment. The thioether and amide linkages introduce potential sites for metabolic activity and influence the molecule's conformational flexibility.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive empirical data, computational models provide valuable initial insights into a molecule's likely behavior. These predictions are crucial for guiding early-stage experimental design.

Table 2: Predicted Physicochemical Parameters

| Property | Predicted Value | Method/Source |

| XlogP | -0.4 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 84.9 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bonds | 5 | PubChem |

The negative XlogP value suggests that the compound is likely to be hydrophilic, favoring partitioning into aqueous environments over lipid bilayers.[2] This is a critical consideration for predicting oral absorption and cell permeability. The TPSA is also within a range typically associated with good oral bioavailability.

Experimental Determination of Key Physicochemical Parameters

While predictions are useful, empirical data is the gold standard. The following section outlines protocols for determining critical physicochemical properties.

Solubility Determination

Rationale: Aqueous solubility is a gatekeeper for oral drug absorption. Poor solubility can lead to low bioavailability and formulation challenges. Given the hydrophilic nature suggested by the predicted XlogP, assessing solubility across a physiologically relevant pH range is essential.

Step-by-Step Protocol: Equilibrium Shake-Flask Method

-

Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.5, 6.8, and 7.4 to mimic various physiological environments (stomach, small intestine, blood).

-

Sample Preparation: Add an excess of this compound to vials containing each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Caption: Workflow for equilibrium shake-flask solubility determination.

pKa Determination

Rationale: The ionization state (pKa) of a molecule dictates its solubility, permeability, and interaction with biological targets. With both an acidic carboxylic acid and a basic morpholine, this compound is likely zwitterionic at physiological pH. Determining the pKa values is crucial for understanding its behavior.

Step-by-Step Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

-

Titration Setup: Use an automated titrator with a calibrated pH electrode.

-

Acidic Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Specialized software can be used for precise calculation.

Stability Assessment

Rationale: Chemical stability is a critical attribute for any drug candidate. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

pH-Dependent Hydrolysis

Protocol Outline:

-

Incubate solutions of the compound in buffers at pH 2.0, 7.4, and 9.0 at a controlled temperature (e.g., 50°C to accelerate degradation).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.

-

Quench any reaction if necessary.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and identify any major degradants. The amide and thioether bonds are potential sites of hydrolysis.

Photostability

Protocol Outline:

-

Expose solid and solution samples of the compound to a standardized light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

-

Include dark controls to differentiate between light-induced and thermal degradation.

-

Analyze the samples at the end of the exposure period by HPLC to assess the extent of degradation.

Conclusion and Forward Look

The physicochemical properties of this compound, as outlined in this guide, paint a picture of a hydrophilic, potentially zwitterionic molecule. Its predicted properties are generally favorable for oral drug development, though empirical validation is essential. The provided protocols offer a robust framework for generating the necessary data to support a preclinical development program. A comprehensive understanding of solubility, pKa, and stability will be instrumental in formulating this compound effectively and interpreting the results of subsequent in vitro and in vivo studies. This foundational knowledge is the bedrock upon which a successful journey from a promising molecule to a potential therapeutic agent is built.

References

- PubChem. 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid. [Link]

Sources

An In-Depth Technical Guide on (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid (CAS Number 62770-06-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, a unique morpholine derivative with potential applications in scientific research and drug discovery. Drawing upon established principles of organic synthesis and the known bioactivity of related compounds, this document serves as a foundational resource for professionals seeking to understand and utilize this molecule.

Introduction: Unveiling a Versatile Scaffold

This compound, with the Chemical Abstracts Service (CAS) number 62770-06-3, is a fascinating organic molecule that integrates several key functional groups: a morpholine ring, an amide, a thioether, and a carboxylic acid. This distinct combination of functionalities suggests a rich chemical reactivity and a high potential for biological activity. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to enhance the pharmacokinetic properties and biological activity of drug candidates. Its presence in this molecule, coupled with the thioacetic acid side chain, opens avenues for its exploration in various therapeutic areas.

While specific research on this exact compound is not extensively documented in publicly available literature, its structural components allow for informed hypotheses regarding its synthesis, potential biological targets, and applications. This guide will, therefore, provide a robust framework for its scientific exploration.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 62770-06-3 | [1][2] |

| Molecular Formula | C₈H₁₃NO₄S | [1] |

| Molecular Weight | 219.26 g/mol | [3] |

| IUPAC Name | 2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]acetic acid | [1] |

| MDL Number | MFCD03042178 | [2] |

| Predicted XlogP | -0.4 | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. |

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Scheme:

The synthesis initiates with the acylation of morpholine with 2-chloroacetyl chloride to form 2-chloro-1-morpholinoethan-1-one. This intermediate is then subjected to a nucleophilic substitution reaction with thioglycolic acid to yield the final product.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-chloro-1-morpholinoethan-1-one

-

To a solution of morpholine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0°C, add 2-chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

To a solution of thioglycolic acid (1.1 eq) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (2.2 eq) portion-wise at 0°C to form the dithiolate.

-

After the evolution of hydrogen gas ceases, add a solution of 2-chloro-1-morpholinoethan-1-one (1.0 eq) in THF dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction carefully with water and acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The final product can be purified by recrystallization or column chromatography.

Self-Validating System for Protocol Trustworthiness:

-

Reaction Monitoring: TLC and/or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor the progress of each step to ensure complete conversion of starting materials.

-

Intermediate and Product Characterization: The identity and purity of the intermediate and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Purity Assessment: The final purity of this compound should be determined by High-Performance Liquid Chromatography (HPLC).

Potential Applications and Research Directions

The unique structural features of this compound suggest several promising avenues for research and development. The biological activities of structurally related morpholine derivatives provide a strong basis for these hypotheses.

As a Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery, often imparting favorable properties such as improved solubility, metabolic stability, and target engagement. The carboxylic acid and thioether functionalities of the title compound offer versatile handles for further chemical modification, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic activities.

Potential as an Antifungal Agent

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as fungicidal agents against Candida and Aspergillus species.[4] The structural similarity of the title compound suggests that it could be investigated for its potential antifungal properties.

Exploration in Cancer Research

Numerous morpholine-containing compounds have demonstrated significant anticancer activity through various mechanisms. The title compound could be screened for its cytotoxic effects against various cancer cell lines and for its potential to modulate key signaling pathways involved in cancer progression.

Key Experimental Workflows

To explore the potential of this compound, a series of well-defined experimental workflows are necessary.

Analytical Characterization Workflow

A systematic approach to confirm the identity and purity of the synthesized compound is crucial.

Caption: Workflow for the analytical characterization.

In Vitro Biological Screening Protocol

A general protocol for the initial biological evaluation of the compound is outlined below.

1. Cell Culture:

-

Maintain the desired cancer or microbial cell lines in their appropriate growth media and conditions.

2. Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the stock solution to achieve the desired final concentrations for the assay.

3. Cell Viability/Growth Inhibition Assay (e.g., MTT or Resazurin Assay):

-

Seed cells in a 96-well plate at a predetermined density.

-

After allowing the cells to adhere, treat them with various concentrations of the compound.

-

Include appropriate controls (vehicle control, positive control).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the viability reagent (e.g., MTT) and incubate.

-

Measure the absorbance or fluorescence to determine cell viability.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion and Future Perspectives

This compound is a compound with significant untapped potential. Its unique molecular architecture, combining a morpholine scaffold with a reactive thioacetic acid side chain, makes it a compelling candidate for further investigation in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, characterization, and preliminary biological evaluation. Future research should focus on the validation of the proposed synthetic route, a comprehensive evaluation of its biological activities, and the exploration of its utility as a versatile building block for the creation of novel chemical entities.

References

- PubChemLite. 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid.

- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s).

- Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.

- PubChem. (2-Oxo-morpholin-4-yl)-acetic acid.

- Golding, B. T., et al. (2006). Judicious application of allyl protecting groups for the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor of DNA-dependent protein kinase inhibitors. Organic Letters, 8(26), 5927-5929.

- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73.

- Bissbort, S., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1549-1554.

- Ng, S. W., & Hook, J. M. (2010). 2-(4-Morpholinecarbothioylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1078.

- Xiao, J., & Charpentier, P. A. (2010). Synthesis of 2-[(ethoxycarbonothioyl)sulfanyl]acetic acid. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o503-o505.

- Molbank. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI.

Sources

- 1. PubChemLite - 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid (C8H13NO4S) [pubchemlite.lcsb.uni.lu]

- 2. 62770-06-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. 62770-06-3|2-((2-Morpholino-2-oxoethyl)thio)acetic acid|BLD Pharm [bldpharm.com]

- 4. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, a molecule integrating the privileged morpholine scaffold with a flexible thioacetic acid linker. While specific literature on this exact molecule is sparse, this document synthesizes established chemical principles and data from analogous structures to present its chemical identity, a robust proposed synthesis protocol, detailed analytical characterization methods, and an exploration of its potential biological activities and applications. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, facilitating further investigation into this promising chemical entity.

Introduction: The Morpholine Moiety as a Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized for its advantageous physicochemical and pharmacokinetic properties.[1][2] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and contribute to favorable interactions with biological targets.[3] The morpholine heterocycle is a feature of numerous approved drugs and experimental therapeutics, underscoring its versatility and importance in drug design.[1] The unique structural and electronic properties of morpholine-based compounds make them effective against a wide range of diseases, including neurodegenerative disorders and cancer.[4] This guide focuses on a specific morpholine derivative, this compound, which combines the benefits of the morpholine scaffold with a thioether linkage and a carboxylic acid moiety, suggesting a potential for diverse biological activities and applications.

Chemical Identity and Properties

-

Chemical Name: this compound

-

CAS Number: 62770-06-3[5]

-

Molecular Formula: C₈H₁₃NO₄S

-

Molecular Weight: 219.26 g/mol

-

SMILES String: O=C(O)CSCC(=O)N1CCOCC1

Physicochemical Properties (Predicted)

| Property | Value | Source |

| XLogP3 | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area | 84.6 Ų | PubChem |

Proposed Synthesis Protocol

A robust and efficient two-step synthesis is proposed for this compound, based on well-established chemical transformations. The synthesis involves the initial preparation of an activated morpholine derivative, followed by a nucleophilic substitution with mercaptoacetic acid.

Step 1: Synthesis of 2-chloro-1-morpholinoethan-1-one (Intermediate 1)

This initial step involves the acylation of morpholine with chloroacetyl chloride. This is a standard and high-yielding reaction for the formation of α-halo amides.[6]

Materials:

-

Morpholine

-

Chloroacetyl chloride[7]

-

Triethylamine (or another suitable base like potassium carbonate)[6][7]

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous diethyl ether to the cooled morpholine solution dropwise, maintaining the temperature below 10 °C.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.[6]

-

The formation of triethylamine hydrochloride will be observed as a white precipitate. Filter the reaction mixture to remove the salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-1-morpholinoethan-1-one as a crude product, which can be used in the next step without further purification or can be recrystallized if necessary.

Step 2: Synthesis of this compound (Final Product)

The final product is synthesized via a nucleophilic substitution reaction where the thiol group of mercaptoacetic acid displaces the chloride from the previously synthesized intermediate.[8][9]

Materials:

-

2-chloro-1-morpholinoethan-1-one (Intermediate 1)

-

Mercaptoacetic acid (thioglycolic acid)[10]

-

Sodium hydroxide (or another suitable base)

-

Ethanol or a similar polar solvent

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve mercaptoacetic acid (1.0 equivalent) in ethanol.

-

Add a solution of sodium hydroxide (1.0 equivalent) in water or ethanol to the mercaptoacetic acid solution to form the sodium thioglycolate salt in situ.

-

To this solution, add a solution of 2-chloro-1-morpholinoethan-1-one (1.0 equivalent) in ethanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram:

Caption: Inferred biological potential based on structural moieties.

Conclusion

This compound represents a molecule of significant interest for further investigation in the field of medicinal chemistry. This guide provides a solid foundation for its synthesis and characterization, and highlights its potential for biological activity based on the well-established properties of its morpholine core. The proposed protocols and analytical methods are designed to be robust and reproducible, enabling researchers to efficiently synthesize and evaluate this compound. Further studies are warranted to fully elucidate its biological profile and to explore its potential as a lead compound in drug discovery programs.

References

- Karad, S. C., et al. (2017). Synthesis of morpholine-containing quinoline scaffolds with oxadiazole moiety and their in-vitro antibacterial activity.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.

- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Biological activities of morpholine derivatives and molecular targets involved.

- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-391.

- 2-[4-(Dipropylsulfamoyl)morpholin-2-yl]acetic acid. Smolecule. (2024).

- 2-(Morpholin-4-yl)acetic acid hydrochloride. PubChem.

- 4-(2-CHLOROACETYL)MORPHOLINE. ChemicalBook. (2025).

- Bis(1,5-dichloro-2,4-pentanedione)copper(II) complex. Organic Syntheses.

- (2-Oxo-morpholin-4-yl)-acetic acid. PubChem.

- Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. Royal Society of Chemistry. (2023).

- Morpholines. Synthesis and Biological Activity.

- Shangguan, N., et al. (2003). The reaction of thio acids with azides: a new mechanism and new synthetic applications. Journal of the American Chemical Society, 125(26), 7754-7755.

- Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research.

- morpholin-4-yl-acetic acid. Sigma-Aldrich.

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.

- Method of producing an amide.

- This compound.

- Reactions of Thiols. Chemistry Steps.

- Process for preparing mercaptoacetic acid.

- Reactions of thiols. YouTube. (2019).

- Reactions of Thiols.

- SYNTHESIS AND PROPERTIES OF MERCAPTOACETIC ACID DERIVATIVES. Processes of Petrochemistry and Oil Refining. (2024).

- Synthesis of esters of mercaptocarboxylic acids.

- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central.

- Thiol Reactive Probes and Chemosensors. PMC.

- Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism. MDPI. (1989).

- Acetic acid, mercapto-, ethyl ester. NIST WebBook.

- Thioglycolic Acid. PubChem.

- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 62770-06-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. jocpr.com [jocpr.com]

- 7. 4-(2-CHLOROACETYL)MORPHOLINE | 1440-61-5 [chemicalbook.com]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Three-Dimensional Structure Elucidation of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] Its inclusion in drug candidates often enhances solubility, metabolic stability, and target affinity.[1][3] (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid represents a scaffold incorporating this privileged structure. A comprehensive understanding of its three-dimensional (3D) conformation is paramount for predicting its interaction with biological targets and for guiding future structure-activity relationship (SAR) studies. As of the current date, a definitive, experimentally determined 3D structure for this compound has not been deposited in public crystallographic databases. This guide, therefore, serves as a complete technical protocol, outlining the requisite experimental and computational methodologies to determine the 3D structure of this compound with high fidelity.

Introduction: The Significance of the Morpholine Scaffold

Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a "privileged structure" in drug discovery.[1] Its unique properties, including a pKa of approximately 8.4-8.5, allow it to be protonated at physiological pH, which can enhance aqueous solubility and facilitate key interactions with biological targets.[3][4][5] The morpholine ring is conformationally flexible, typically adopting a stable chair conformation, and can act as a hydrogen bond acceptor (via its oxygen atom) or as a scaffold to orient other functional groups.[3][6] These attributes have led to its incorporation into a wide array of approved drugs, from the anticancer agent Gefitinib to the antibiotic Linezolid.[2][7]

Determining the precise 3D geometry of any morpholine-containing compound, such as this compound, is therefore a critical step in its development. The spatial arrangement of its atoms dictates its potential binding modes, intermolecular interactions, and overall pharmacological profile. This guide presents a dual-pronged approach, combining the definitive experimental method of Single-Crystal X-ray Crystallography (SCXRD) with the powerful predictive capabilities of Density Functional Theory (DFT) to achieve a holistic understanding of the molecule's structure.

Compound Profile

| Property | Value | Source |

| Chemical Name | This compound | [8][9][10] |

| CAS Number | 62770-06-3 | [8][9][10] |

| Molecular Formula | C₈H₁₃NO₄S | [8][11] |

| Molecular Weight | 219.26 g/mol | [8][10] |

| SMILES | O=C(O)CSCC(N1CCOCC1)=O | [8] |

Part 1: Experimental Structure Determination by Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the gold-standard technique for unambiguously determining the 3D structure of small molecules in the solid state.[12] It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions (crystal packing). The overall workflow is a multi-stage process from sample preparation to final structure validation.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol: SCXRD

1. Sample Preparation and Crystallization:

-

Causality: The success of SCXRD is entirely dependent on the quality of the crystal. A single, well-ordered crystal, free from significant defects, is required.[12] Purity of the starting material is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, causing disorder.

-

Protocol:

-

Purification: Synthesize or procure this compound and ensure its purity is ≥99%, verified by NMR and LC-MS.

-

Solvent Screening: Test the solubility of the compound in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes). The ideal solvent is one in which the compound is moderately soluble.[13]

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few small holes and leave it undisturbed in a vibration-free location.[13][14]

-

Vapor Diffusion: This is highly effective for small quantities.[15] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) inside a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.[15][16] Common solvent/anti-solvent pairs include Dichloromethane/Hexane, Methanol/Diethyl Ether, and Acetone/Water.

-

Slow Cooling: Prepare a saturated solution at a slightly elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[16][17]

-

-

2. Crystal Selection and Data Collection:

-

Causality: A single crystal of adequate size (typically 0.1 - 0.3 mm in all dimensions) must be selected for analysis.[14] Data is often collected at low temperatures (around 100 K) to minimize the thermal vibration of atoms, which results in higher resolution data and reduces radiation damage to the crystal.

-

Protocol:

-

Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount it on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil.

-

Diffractometer Setup: Place the mounted crystal on the goniometer head of a modern X-ray diffractometer equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.

-

Data Collection: Flash-cool the crystal in a stream of cold nitrogen gas (100 K). A data collection strategy is then executed, where the crystal is rotated in the X-ray beam while a series of diffraction images are recorded at different orientations to ensure a complete and redundant dataset.[18]

-

3. Structure Solution and Refinement:

-

Causality: The diffraction pattern contains information about the crystal's unit cell and the arrangement of atoms within it. The "phase problem"—where the phases of the diffracted X-rays are lost during measurement—is the central challenge. For small molecules, this is routinely solved using "direct methods," which are statistical methods based on the diffraction intensities alone. The resulting atomic model is then refined to best fit the experimental data.

-

Protocol:

-

Data Processing: Use software (e.g., CrysAlisPro, SAINT) to integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their intensities. The software will also determine the unit cell parameters and space group.[19]

-

Structure Solution: Employ a structure solution program like SHELXT to solve the phase problem using intrinsic phasing (a modern form of direct methods). This will generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement: Use a refinement program like SHELXL for full-matrix least-squares refinement.[20] This iterative process involves:

-

Assigning atom types (C, N, O, S) to the electron density peaks.

-

Refining atomic positions and anisotropic displacement parameters (which model thermal motion).

-

Locating hydrogen atoms from the difference electron density map or placing them in calculated positions.

-

The refinement is complete when the model converges, indicated by low crystallographic R-factors (R1 < 5% is considered excellent for small molecules).

-

-

Part 2: Computational 3D Modeling by Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[21] For small molecules, it offers an excellent balance of computational cost and accuracy for predicting geometries, conformational preferences, and energies.[22] This is particularly valuable for a flexible molecule like this compound, as it allows for the exploration of its entire conformational space in a simulated environment.

Caption: Workflow for DFT-based Conformational Analysis.

Detailed Computational Protocol: DFT

1. Initial Structure and Conformational Search:

-

Causality: The molecule has several rotatable bonds (e.g., C-S, C-C, C-N), leading to numerous possible conformations. A thorough search is necessary to identify all low-energy structures that might be biologically relevant or present in the crystal lattice. Starting with a low-cost molecular mechanics force field is an efficient way to explore this vast conformational space.

-

Protocol:

-

Generate a 3D structure from the SMILES string using software like Avogadro or ChemDraw.

-